

# A Comparative Spectroscopic Analysis of Substituted 3-Formylchromones

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## Compound of Interest

Compound Name: 6-Chloro-3-formylchromone

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This guide provides a comparative spectroscopic analysis of substituted 3-formylchromones, a class of compounds with significant biological activity and versatile applications in heterocyclic synthesis.[1][2] The structural modifications on the chromone ring influence their electronic and conformational properties, which can be effectively elucidated through various spectroscopic techniques. This document summarizes key spectroscopic data from existing literature to offer a comparative overview for researchers in the field.

## Spectroscopic Data Comparison

The following tables summarize the characteristic spectroscopic data for a selection of substituted 3-formylchromones, including infrared (IR), proton nuclear magnetic resonance ( $^1\text{H}$ -NMR), and carbon-13 nuclear magnetic resonance ( $^{13}\text{C}$ -NMR) spectroscopy, as well as mass spectrometry (MS).

### Infrared (IR) Spectroscopy

The IR spectra of 3-formylchromones are characterized by strong absorption bands corresponding to the carbonyl groups of the  $\gamma$ -pyrone ring and the formyl substituent.[3] The position of these bands can be influenced by the nature and position of substituents on the benzoyl moiety.

Compound/Substituent	$\nu(\text{C=O})$ of $\gamma$ -pyrone ( $\text{cm}^{-1}$ )	$\nu(\text{C=O})$ of formyl group ( $\text{cm}^{-1}$ )	Reference
3-Formylchromone	~1655 - 1637	~1694 - 1693	[3][4]
6-Methyl-3-formylchromone	Not explicitly stated, but expected in a similar range	Not explicitly stated, but expected in a similar range	[5]
6-Chloro-3-formylchromone	Not explicitly stated, but expected in a similar range	Not explicitly stated, but expected in a similar range	[1]
Hydrazine & Hydrazide Derivatives	Not explicitly stated, but similar characteristics are noted	Not explicitly stated, but similar characteristics are noted	[6]

Note: The exact positions of the absorption bands can vary slightly depending on the solvent and the physical state of the sample (solid/liquid).

## <sup>1</sup>H-NMR Spectroscopy

The <sup>1</sup>H-NMR spectra of substituted 3-formylchromones provide valuable information about the protons in the molecule. The chemical shifts of the formyl proton and the protons on the chromone skeleton are particularly diagnostic.

Compound/Substituent	$\delta(\text{CHO})$ (ppm)	$\delta(\text{H-2})$ (ppm)	$\delta(\text{Aromatic Protons})$ (ppm)	Reference
3-Formylchromone	~10.3	~8.9	~7.4 - 8.2	[7]
2-(2-Furyl)-3-hydroxychromone	N/A	N/A	6.65 - 8.24	[8]
Hydrazine & Hydrazide Derivatives	Varies with derivative	Varies with derivative	Varies with derivative	[6]

Note: Chemical shifts are typically reported in parts per million (ppm) downfield from a standard reference, such as tetramethylsilane (TMS).

## <sup>13</sup>C-NMR Spectroscopy

<sup>13</sup>C-NMR spectroscopy is instrumental in determining the carbon framework of the molecules. The chemical shifts of the carbonyl carbons and the carbons of the pyrone ring are key identifiers.

Compound/Substituent	$\delta(\text{C=O})$ of $\gamma$ -pyrone (ppm)	$\delta(\text{C=O})$ of formyl group (ppm)	$\delta(\text{C-2})$ (ppm)	$\delta(\text{C-3})$ (ppm)	Reference
2-(2-Furyl)-3-hydroxychromone	172.7	N/A	139.1	136.8	[8]
Hydrazine & Hydrazide Derivatives	Varies with derivative	Varies with derivative	Varies with derivative	Varies with derivative	[6]

Note: The provided data for 2-(2-Furyl)-3-hydroxychromone is for a related chromone derivative and is included for illustrative purposes.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. Electrospray ionization (ESI) is a common technique used for the analysis of these compounds.

Compound/Substituent	Molecular Ion [M+H] <sup>+</sup> (m/z)	Key Fragmentation Pathways	Reference
3-Formylchromone	175	Loss of H <sub>2</sub> and CO	[9]
2-(2-Furyl)-3-hydroxychromone	229.0501	Not detailed	[8]
Hydrazine & Hydrazide Derivatives	Varies with derivative	Not detailed	[6]

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of substituted 3-formylchromones, based on methods described in the cited literature.

### Synthesis of Substituted 3-Formylchromones

A common method for the synthesis of 3-formylchromones is the Vilsmeier-Haack reaction.[1][2][6] This involves the reaction of a substituted 2-hydroxyacetophenone with a formylating agent, typically a mixture of phosphorus oxychloride (POCl<sub>3</sub>) and dimethylformamide (DMF).[1]

### Infrared (IR) Spectroscopy

IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrophotometer.[8] Samples are often prepared as potassium bromide (KBr) pellets or as a nujol mull.[3][10] The spectra are usually recorded in the range of 4000-400 cm<sup>-1</sup>.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H-NMR and <sup>13</sup>C-NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 600 MHz for <sup>1</sup>H).[8] Deuterated solvents such as deuterated chloroform

(CDCl<sub>3</sub>) or dimethyl sulfoxide (DMSO-d<sub>6</sub>) are used to dissolve the samples.[8] Chemical shifts are reported in ppm relative to an internal standard (e.g., TMS).

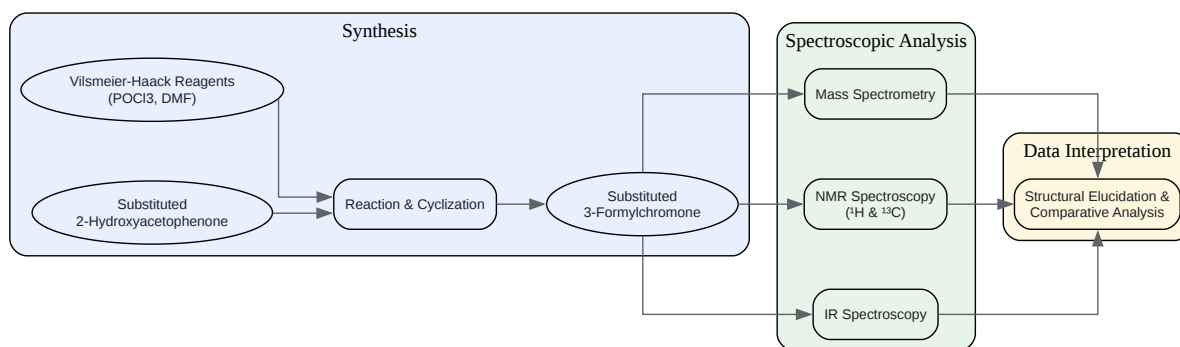
## Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques, with electrospray ionization (ESI) being common for these types of compounds.[8][9] High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecules. [8]

## Visualizations

### Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of substituted 3-formylchromones.

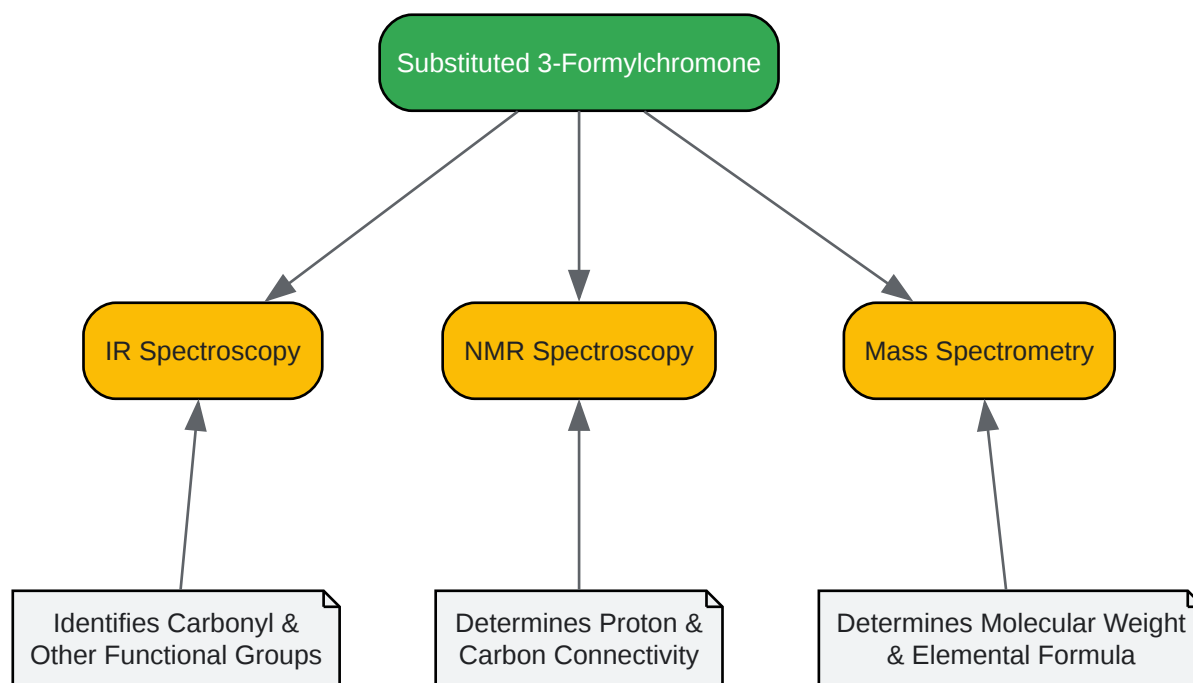


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Caption: General workflow for the synthesis and spectroscopic analysis of substituted 3-formylchromones.

## Logical Relationship of Spectroscopic Techniques

This diagram illustrates how different spectroscopic techniques provide complementary information for the structural elucidation of substituted 3-formylchromones.



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